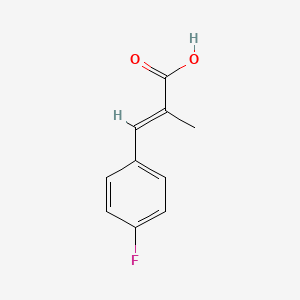

3-(4-Fluorophenyl)-2-methylacrylic acid

Description

The exact mass of the compound 3-(4-Fluorophenyl)-2-methylacrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorophenyl)-2-methylacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2-methylacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQMERSMRLTKCK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid properties

An In-depth Technical Guide to (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogs are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. This document consolidates essential information on the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, leveraging data from structurally related phenylpropanoids, we offer expert insights into its potential biological significance and suggest avenues for future research in drug discovery and development. The guide includes detailed, field-proven protocols for its synthesis and characterization to empower researchers in their scientific endeavors.

Introduction and Nomenclature

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, also known as α-methyl-4-fluorocinnamic acid, belongs to the phenylpropanoid class of organic compounds. Phenylpropanoids are characterized by a phenyl group attached to a three-carbon propane side chain and are precursors for a vast array of natural products, including flavonoids, coumarins, and lignans.[1] The core structure of the title compound is a cinnamic acid scaffold, which is known to be a privileged structure in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The introduction of a fluorine atom onto the phenyl ring and a methyl group at the α-position of the acrylic acid moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the α-methyl group can influence stereochemistry and resistance to metabolic degradation.

This guide serves as a foundational resource for researchers investigating this compound for novel therapeutic applications.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | [4] |

| CAS Number | 210110-49-9 | [4] |

| Molecular Formula | C₁₀H₉FO₂ | [4] |

| Molecular Weight | 180.17 g/mol | [4] |

| Canonical SMILES | C/C(=C\C1=CC=C(C=C1)F)/C(=O)O | [4] |

| InChIKey | AQQMERSMRLTKCK-VOTSOKGWSA-N | [4] |

| Synonyms | 3-(4-Fluorophenyl)-2-methylacrylic acid, (E)-3-(4-fluorophenyl)-2-methylacrylic acid |[4] |

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not extensively published, we can infer its properties based on its structure and data from closely related analogs. Such predictive analysis is a cornerstone of drug development, allowing for informed decisions on formulation and experimental design.

Table 2: Physicochemical Properties

| Property | Value / Predicted Value | Notes and Rationale |

|---|---|---|

| Physical State | Predicted: White to off-white crystalline solid | Based on the properties of its close analog, 4-Fluorocinnamic acid.[5] |

| Melting Point | Not available. (Predicted: ~170-200 °C) | The analog 4-Fluorocinnamic acid melts at 209-210 °C[5]. The α-methyl group may slightly disrupt crystal packing, potentially lowering the melting point compared to the unmethylated parent. The isomer (E)-3-(3-Fluorophenyl)acrylic acid melts at 166.2-166.8 °C.[6] |

| Solubility | Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) | The carboxylic acid group imparts some polarity and water solubility, which is likely limited by the hydrophobic fluorophenyl ring. The analog 4-Methylcinnamic acid is soluble in DMSO.[7] |

| pKa | Predicted: ~4.0 - 4.5 | The pKa of cinnamic acid is ~4.4. The electron-withdrawing fluorine atom may slightly increase acidity (lower pKa), while the electron-donating methyl group may slightly decrease it. |

| LogP (calculated) | 2.3 | A measure of lipophilicity. This value, from PubChem, suggests moderate lipophilicity and good potential for membrane permeability.[4] |

Predicted Spectroscopic Profile

A crucial step in any synthesis is the structural confirmation of the final product. Below are the expected spectroscopic characteristics for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Vinyl Proton (=CH-): A singlet around 7.5-7.8 ppm.

-

Aromatic Protons (-C₆H₄-): Two doublets (or a multiplet resembling an AA'BB' system) between 7.0 and 7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Methyl Protons (-CH₃): A singlet around 2.0-2.2 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): ~170-175 ppm.

-

Aromatic Carbons: Multiple signals between 115-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

-

Olefinic Carbons (C=C): Signals between 125-145 ppm.

-

Methyl Carbon (-CH₃): ~15-20 ppm.

-

-

¹⁹F NMR:

-

A single resonance for the fluorine atom on the phenyl ring.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene & Aromatic): Absorptions in the 1600-1650 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

-

Synthesis and Purification

The synthesis of α,β-unsaturated aromatic acids is well-established in organic chemistry. The Perkin reaction provides a reliable and direct route to the target compound.[8][9] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[10]

Causality of Experimental Choice: The Perkin reaction is chosen for its operational simplicity and use of readily available starting materials. It directly constructs the α-methyl cinnamic acid framework. The mechanism involves the formation of an enolate from propionic anhydride, which then acts as a nucleophile, attacking the carbonyl of 4-fluorobenzaldehyde. Subsequent dehydration and hydrolysis yield the final product.[11]

Proposed Synthesis Route: Perkin Reaction

The reaction proceeds by condensing 4-fluorobenzaldehyde with propionic anhydride, using potassium propionate as the base catalyst.

Caption: High-level workflow for the synthesis of the title compound via the Perkin reaction.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity and purity. The following workflow ensures the material meets the standards required for subsequent biological or chemical screening.

Caption: Standard analytical workflow for the validation of synthesized (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

Potential Applications and Biological Significance

While no specific biological activities have been reported for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, the broader class of cinnamic acid derivatives is rich with pharmacological potential. This provides a strong rationale for investigating the title compound in several therapeutic areas.

-

Antimicrobial Activity: Cinnamic acids are known to possess antibacterial and antifungal properties.[2] 4-Methylcinnamic acid, a close structural analog, has been identified as an agent that can overcome antifungal tolerance.[7] This suggests the title compound should be screened against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory and Antioxidant Activity: Many phenolic compounds, including phenylpropanoids, exhibit potent anti-inflammatory and antioxidant effects.[3][12] These activities are crucial for combating diseases associated with chronic inflammation and oxidative stress. Standard in vitro assays (e.g., DPPH, ABTS for antioxidant; COX/LOX inhibition, nitric oxide production in macrophages for anti-inflammatory) would be highly relevant.

-

Anticancer Activity: Phenolic acids have been associated with potent anticancer abilities in various studies.[1][3] The ability of a compound to induce apoptosis or cell cycle arrest in cancer cell lines is a key indicator of potential as an oncology drug lead.

The structural features of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid make it a compelling candidate for screening in these areas.

Caption: Logic diagram for the proposed biological screening strategy based on the compound's structural class.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. Researchers should adapt these procedures according to available equipment and safety standards.

Protocol: Synthesis via Perkin Reaction

-

Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-fluorobenzaldehyde (1.0 eq), propionic anhydride (2.5 eq), and freshly fused potassium propionate (1.0 eq).

-

Reaction: Heat the mixture in an oil bath at 180-190 °C for 8-10 hours.

-

Workup: Allow the mixture to cool slightly, then pour it into a beaker of water while still warm. Add a solution of sodium carbonate and steam distill to remove any unreacted aldehyde.

-

Isolation: Cool the remaining solution and acidify with concentrated hydrochloric acid until precipitation is complete.

-

Purification: Filter the crude solid product and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Protocol: Analytical Characterization

-

TLC Analysis: Use silica gel plates with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Visualize spots under UV light (254 nm). Calculate the Rf value.

-

Melting Point: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.

-

NMR Spectroscopy: Dissolve a sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

IR Spectroscopy: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory.

-

Mass Spectrometry: Analyze the sample using a suitable ionization technique (e.g., ESI-MS) to confirm the molecular weight.

-

HPLC Analysis: Develop an HPLC method (e.g., C18 column, acetonitrile/water gradient with 0.1% formic acid) to determine the final purity of the compound.

Conclusion

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via classic organic reactions like the Perkin condensation makes it highly accessible. Based on the well-documented bioactivities of its structural class, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides the necessary foundational knowledge and actionable protocols to facilitate and accelerate such research.

References

-

2-METHYLPROP-2-ENOIC ACID | CAS 79-41-4. (n.d.). Matrix Fine Chemicals. Retrieved March 10, 2026, from [Link]

- Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.

-

Astete, J., et al. (2024). Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. PMC. Retrieved March 10, 2026, from [Link]

-

3-(4-Fluorophenyl)-2-methylacrylic acid | C10H9FO2 | CID 5388694. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. ResearchGate. Retrieved March 10, 2026, from [Link]

-

Osyanin, V. A., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Retrieved March 10, 2026, from [Link]

-

Mocan, A., et al. (2017). Biological Properties of Some Volatile Phenylpropanoids. ResearchGate. Retrieved March 10, 2026, from [Link]

-

methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved March 10, 2026, from [Link]

-

Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. (2025). ijarsct. Retrieved March 10, 2026, from [Link]

-

Sena, J. S., et al. (2024). Antioxidant Activity, Antiproliferative Activity, Antiviral Activity, NO Production Inhibition, and Chemical Composition of Esse. Semantic Scholar. Retrieved March 10, 2026, from [Link]

-

2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved March 10, 2026, from [Link]

-

Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved March 10, 2026, from [Link]

-

4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. (n.d.). Alchemist-chem. Retrieved March 10, 2026, from [Link]

-

2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

-

Perkin Reaction Mechanism. (n.d.). SATHEE. Retrieved March 10, 2026, from [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved March 10, 2026, from [Link]

-

Al-Snafi, A. E. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. ScienceOpen. Retrieved March 10, 2026, from [Link]

-

The α-methyl and α-cyano cinnamic acids reacted with 1, 4-dioxane. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

-

Bouafia, A., & Laouini, S. E. (2022). Antibacterial and Antiproliferative Activities of Azadirachta indica Leaf Extract and Its Effect on Oil-in-Water Food tEmulsion. UPCommons. Retrieved March 10, 2026, from [Link]

-

(E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN. (n.d.). Georganics. Retrieved March 10, 2026, from [Link]

-

A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids. (n.d.). SciSpace. Retrieved March 10, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

-

Perkin Reaction Mechanism - JEE Chemistry. (n.d.). Unacademy. Retrieved March 10, 2026, from [Link]

-

Perkin reaction. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 7. 4-Methylcinnamic acid | Antifungal | TargetMol [targetmol.com]

- 8. longdom.org [longdom.org]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 12. Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-3-(4-Fluorophenyl)-2-methylacrylic acid (CAS 22138-72-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

As a Senior Application Scientist, it is not uncommon to encounter chemical entities that, despite their intriguing structures, reside in the less-trafficked corridors of chemical literature. (E)-3-(4-Fluorophenyl)-2-methylacrylic acid, identified by CAS number 22138-72-3, is one such molecule. This guide is structured to provide a comprehensive overview of this compound, acknowledging the current limitations in available data. We will begin by dissecting its known chemical identity and properties. Subsequently, we will extrapolate potential synthetic routes and explore hypothetical applications and biological activities by drawing logical parallels from the well-established chemistry of acrylic acids and fluorinated aromatic compounds. This approach is designed to empower researchers with a foundational understanding and to stimulate further investigation into the potential of this unique molecule.

Part 1: Core Chemical Identity and Physicochemical Properties

(E)-3-(4-Fluorophenyl)-2-methylacrylic acid is a fluorinated derivative of acrylic acid. The presence of a fluorine atom on the phenyl ring and the acrylic acid moiety are key structural features that are anticipated to influence its chemical reactivity and biological properties.

Chemical Structure and Nomenclature

-

IUPAC Name: (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[1][2][3]

-

Synonyms: 3-(4-Fluorophenyl)-2-methylacrylic acid[1]

-

Molecular Formula: C₁₀H₉FO₂[1]

-

Molecular Weight: 180.18 g/mol [1]

-

SMILES: C/C(=C\C1=CC=C(F)C=C1)/C(=O)O[3]

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Weight | 180.18 g/mol | [1] |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Physical Description | Solid (predicted) | |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is predicted. | |

| pKa | Estimated to be in the range of 4-5 due to the carboxylic acid group. |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the vinylic proton, the methyl protons, and the acidic proton of the carboxyl group are expected.

-

¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), the olefinic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid would be anticipated.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and the C-F stretch are predicted.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 180.06, with fragmentation patterns corresponding to the loss of COOH, and other fragments of the molecule.

Part 2: Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures specifically for (E)-3-(4-Fluorophenyl)-2-methylacrylic acid are not extensively documented in publicly accessible literature. However, based on established organic chemistry principles for the synthesis of α,β-unsaturated carboxylic acids, a plausible synthetic pathway can be proposed.

Proposed Synthetic Route: The Perkin or Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Perkin or Knoevenagel condensation. This approach would involve the reaction of a 4-fluorobenzaldehyde with a suitable active methylene compound.

Conceptual Workflow for Synthesis:

Caption: Proposed synthesis via Perkin condensation.

Step-by-Step Conceptual Protocol:

-

Reactant Mixing: 4-Fluorobenzaldehyde, propanoic anhydride, and a basic catalyst such as sodium propanoate are mixed.

-

Heating: The reaction mixture is heated to a temperature typically in the range of 100-150 °C for several hours.

-

Hydrolysis: The resulting intermediate is hydrolyzed, usually with an aqueous acid, to yield the final carboxylic acid product.

-

Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent.

Causality in Experimental Choices:

-

Choice of Anhydride and Salt: Propanoic anhydride and its corresponding sodium salt are chosen to introduce the methyl-substituted acrylic acid moiety.

-

Role of the Base: The basic catalyst is crucial for the deprotonation of the anhydride, forming a carbanion that acts as the nucleophile in the condensation reaction.

-

Stereoselectivity: The "E" stereoisomer is typically the major product in Perkin condensations due to thermodynamic stability.

Expected Chemical Reactivity

The chemical reactivity of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid is dictated by its functional groups: the carboxylic acid, the carbon-carbon double bond, and the fluorinated aromatic ring.

-

Carboxylic Acid Reactions: It will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Alkene Reactions: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation) and polymerization.

-

Aromatic Ring Reactions: The fluorophenyl group can undergo electrophilic aromatic substitution, with the fluorine atom acting as a deactivating but ortho-, para-directing group.

Part 3: Potential Applications and Biological Activity

While specific biological data for CAS 22138-72-3 is scarce, its structural motifs suggest several areas of potential interest for researchers in drug development. The following are hypothetical applications based on the known activities of similar compounds.

Hypothetical Applications in Drug Discovery

The acrylic acid moiety is a known "warhead" in targeted covalent inhibitors, and fluorinated phenyl groups are common in many pharmaceuticals to enhance metabolic stability and binding affinity.

Potential Signaling Pathway Interactions:

Caption: Hypothetical covalent inhibition of a kinase.

-

Enzyme Inhibition: The α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in the active sites of enzymes. This makes it a candidate for screening against various enzyme targets, particularly in oncology and inflammation.

-

Antimicrobial Agents: Acrylic acid derivatives have been investigated for their antimicrobial properties. The fluorophenyl group could enhance this activity.

-

Polymer Science: As a monomer, it could be used to synthesize novel polymers with specific properties conferred by the fluorinated aromatic group, such as altered hydrophobicity and thermal stability.[4]

Comparison with Methacrylic Acid

It is crucial to distinguish (E)-3-(4-Fluorophenyl)-2-methylacrylic acid from the more common methacrylic acid (CAS 79-41-4). While both are α-methylated acrylic acids, the presence of the 4-fluorophenyl group in the target molecule dramatically alters its properties, making it a significantly different chemical entity with distinct potential applications, particularly in the pharmaceutical and life sciences sectors. Methacrylic acid is primarily used as a monomer in the production of polymers like poly(methyl methacrylate) (PMMA).[4]

Part 4: Experimental Protocols and Future Directions

Given the limited specific data, the following are generalized experimental protocols that would be the logical next steps in characterizing this compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the potential of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid as a kinase inhibitor.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO.

-

Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Use a suitable detection method (e.g., luminescence-based) to measure the remaining ATP, which is inversely proportional to kinase activity.

-

Data Analysis: Calculate the IC₅₀ value to determine the compound's potency.

Future Research Directions

The field is wide open for the investigation of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by full spectroscopic characterization.

-

Biological Screening: Comprehensive screening against a panel of biological targets, particularly kinases and other enzymes with reactive cysteine residues.

-

Polymerization Studies: Investigation of its polymerization properties, both as a homopolymer and in co-polymerization with other monomers.

-

Medicinal Chemistry Optimization: If biological activity is identified, a medicinal chemistry program could be initiated to explore structure-activity relationships.

Conclusion

(E)-3-(4-Fluorophenyl)-2-methylacrylic acid (CAS 22138-72-3) represents a chemical entity with untapped potential. Its structure, combining a reactive acrylic acid moiety with a fluorinated aromatic ring, positions it as an intriguing candidate for further research in drug discovery and materials science. This guide has provided a foundational understanding based on available data and chemical principles, with the aim of catalyzing future investigations into this promising molecule.

References

-

Wikipedia. Methacrylic acid. [Link]

-

PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. [Link]

-

PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. [Link]

- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

MDPI. Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [Link]

-

Australian Government Department of Health and Aged Care. 2-Methoxyethyl methacrylate and 2-ethoxyethyl methacrylate - Draft evaluation statement - 25 September 2023. [Link]

-

Shanghai Douwin Chemical Co.,Ltd. Synthesis Technology of Acrylic Acid (AA). [Link]

-

ResearchGate. (PDF) Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. [Link]

-

Google Patents. US 2016/0068464 A1 - METHOD FOR PRODUCING METHYLMETHACRYLATE. [Link]

-

Society for Biomaterials. Screening of the Biological Interactions of Methacrylic Acid Polymers. [Link]

-

ResearchGate. (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]

-

IntechOpen. Properties and Applications of Acrylates. [Link]

-

European Patent Office. PARTICLES FOR ELECTROPHORETIC DISPLAYS - EP 2984114 B1. [Link]

-

ECETOC. Methacrylic Acid - CAS No. 79-41-4. [Link]

-

RSC Publishing. Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts. [Link]

-

MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

-

TIJER.org. STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Link]

-

ResearchGate. Spectroscopic and Thermal Investigations on Methyl Methacrylate – co – Methacrylic Acid Copolymer. [Link]

-

SciSpace. Method for synthesizing acrylic acid from acetic acid (2020). [Link]

-

Ataman Kimya. ACRYLIC ACID. [Link]

Sources

Spectroscopic Data and Mechanistic Analysis of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Executive Summary

The compound 3-(4-fluorophenyl)-2-methylacrylic acid (also known as α -methyl-4-fluorocinnamic acid), designated by CAS Number 22138-72-3, is a highly valuable fluorinated building block in organic synthesis and medicinal chemistry,[1]. With a molecular formula of C10H9FO2 and a molecular weight of 180.18 g/mol , it serves as a critical intermediate in the development of novel therapeutics, including potent Aldo-Keto Reductase (AKR) 1C3 inhibitors[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we deconstruct the causality behind its stereoselective synthesis, provide a self-validating experimental protocol, and rigorously analyze its spectroscopic signatures (NMR, IR, MS) to empower researchers with actionable, field-proven insights.

Synthesis and Stereochemical Control: The Perkin Condensation

The preparation of α -methylcinnamic acid derivatives is classically achieved via the Perkin condensation. This reaction relies on the base-catalyzed aldol-type condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (propionic anhydride).

Mechanistic Causality

The reaction is governed by thermodynamic control . Following the initial aldol addition, the intermediate undergoes intramolecular acylation to form a transient lactone. The subsequent decarboxylative elimination requires elevated temperatures (130–150 °C) to overcome the activation energy barrier. Because the elimination is reversible and thermodynamically driven, the system overwhelmingly favors the formation of the (E)-isomer . In this conformation, the bulky 4-fluorophenyl ring and the carboxylic acid group are positioned trans to one another, minimizing steric repulsion and maximizing orbital overlap for extended π -conjugation[3],[4].

Logical flow of the Perkin condensation mechanism yielding the (E)-isomer.

Spectroscopic Characterization & Signal Causality

A robust analytical pipeline requires cross-referencing multiple spectroscopic modalities. The presence of the fluorine atom ( 19F , spin I=1/2 , 100% natural abundance) provides a built-in validation system via scalar spin-spin coupling ( JCF )[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Causality: The most critical diagnostic signal in the 1H NMR spectrum is the vinylic proton ( β -H). In the (E)-isomer, this proton is spatially cis to the carbonyl oxygen. The magnetic anisotropy of the C=O double bond strongly deshields this proton, pushing its chemical shift downfield to ~7.65 ppm. If the (Z)-isomer were present, this proton would appear significantly further upfield (~6.8 ppm) due to the absence of this localized deshielding effect.

13C NMR Causality: The aromatic carbons exhibit distinct doublet splitting patterns due to carbon-fluorine coupling. The magnitude of the coupling constant ( J ) is inversely proportional to the number of bonds separating the nuclei. The ipso-carbon (C-4') shows a massive one-bond coupling ( 1JCF≈248 Hz), while the ortho, meta, and para carbons show progressively smaller couplings, providing an absolute confirmation of the para-substituted architecture.

Table 1: 1H and 19F NMR Data (400 MHz / 376 MHz, DMSO- d6 )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment 1H 12.50Broad singlet-1H −COOH (Carboxylic acid) 1H 7.65Broad singlet / q 4JHH=1.5 1HVinylic β -H 1H 7.50Doublet of doublets 3JHH=8.8 , 4JHF=5.5 2HAromatic H-2', H-6' (meta to F) 1H 7.25Pseudo-triplet 3JHH≈3JHF=8.8 2HAromatic H-3', H-5' (ortho to F) 1H 2.05Doublet 4JHH=1.5 3H α CH3 (Allylic methyl) 19F -113.5Triplet of triplets 3JFH=8.8 , 4JFH=5.5 1FAromatic C−F

Table 2: 13C NMR Data (100 MHz, DMSO- d6 )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF , Hz)Assignment169.5Singlet- C=O (Carbonyl)162.0Doublet 1JCF=248.0 Ar-C-4' (ipso to F)137.5Singlet-C- β (Vinylic)132.0Doublet 4JCF=3.0 Ar-C-1' (ipso to alkene)131.8Doublet 3JCF=8.2 Ar-C-2', C-6' (meta to F)128.5Singlet-C- α (Vinylic)115.6Doublet 2JCF=21.5 Ar-C-3', C-5' (ortho to F)14.2Singlet- α CH3

Infrared (IR) and Mass Spectrometry (MS)

The IR spectrum is defined by the α,β -unsaturated carboxylic acid motif. Conjugation with the alkene and the aromatic ring increases the single-bond character of the carbonyl group, lowering its stretching frequency from a typical aliphatic acid (~1710 cm −1 ) to ~1675 cm −1 .

Table 3: IR (ATR) and ESI-MS Data

| Analytical Method | Key Signal / Value | Interpretation / Assignment |

| IR (ATR) | 2950–2500 cm −1 | Broad O−H stretch (Hydrogen-bonded dimer)[3] |

| IR (ATR) | 1675 cm −1 | Conjugated C=O stretch |

| IR (ATR) | 1620 cm −1 | C=C alkene stretch |

| IR (ATR) | 1225 cm −1 | C−F stretch |

| ESI-MS (Negative) | m/z 179.05 | [M−H]− (Calculated exact mass for C10H8FO2 : 179.0506) |

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocol incorporates in-line validation steps.

Step 1: Reaction Setup

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 equiv) and propionic anhydride (1.6 equiv).

-

Slowly add anhydrous potassium carbonate ( K2CO3 , 1.2 equiv) at 0 °C. Causality: The mild base initiates the formation of the propionic anhydride enolate without triggering aggressive side reactions.

Step 2: Reflux and Condensation

-

Heat the reaction mixture to 140 °C (reflux) under an inert atmosphere for 12–16 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will be highly UV-active due to the extended conjugated system.

Step 3: Aqueous Workup and Hydrolysis

-

Cool the mixture to room temperature using an ice bath.

-

Add distilled water and solid Na2CO3 until the mixture is basic (pH ~9). Causality: This hydrolyzes unreacted anhydride and converts the product into its highly water-soluble sodium carboxylate salt, leaving organic impurities in suspension.

-

Filter the mixture to remove insoluble byproducts.

Step 4: Acidification and Isolation

-

Slowly acidify the aqueous filtrate with concentrated HCl until the pH drops below 3.0.

-

Causality: Protonation of the carboxylate salt drastically reduces its aqueous solubility, triggering the immediate precipitation of 3-(4-fluorophenyl)-2-methylacrylic acid as a solid.

-

Collect the precipitate via vacuum filtration and wash with cold water.

Step 5: Recrystallization

-

Recrystallize the crude product from an ethanol/water mixture.

-

Validation: The pure (E)-isomer will form distinct, yellowish-white crystals. A sharp melting point confirms isomeric purity, as E/Z mixtures exhibit broad, depressed melting ranges.

Step-by-step experimental and analytical workflow for synthesis and validation.

References

1. Title: (E)-3-(4-Fluorophenyl)-2-methylacrylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[1] Title: 22138-72-3 | (E)-3-(4-Fluorophenyl)-2-methylacrylic acid - ChemScene Source: chemscene.com URL: 1

3.[5] Title: 3-(4-fluorophenyl)-2-methylacrylic acid - CAS号22138-72-3 - 摩熵化学 Source: molaid.com URL: 5

4. Title: alpha-Methylcinnamic acid | 1199-77-5 - ChemicalBook Source: chemicalbook.com URL:

5.[3] Title: Structural features of pyridylcinnamic acid dimers and their extended hydrogen-bonded aggregations Source: researchgate.net URL: 3

6.[2] Title: Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors Source: researchgate.net URL: 2

7.[4] Title: alpha-Methylcinnamic Acid | High-Purity Reagent - Benchchem Source: benchchem.com URL: 4

Sources

3-(4-Fluorophenyl)-2-methylacrylic acid molecular weight and formula

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Executive Summary

(E)-3-(4-Fluorophenyl)-2-methylacrylic acid is a critical fluorinated building block utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. This technical guide provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream applications, specifically focusing on its role as a precursor in the production of anti-inflammatory and anti-cancer sulindac analogs.

Physicochemical Profiling & Molecular Identity

Understanding the baseline physicochemical properties of 3-(4-Fluorophenyl)-2-methylacrylic acid is essential for predicting its reactivity and solubility during synthetic workflows. The presence of the para-fluoro substitution on the phenyl ring strongly influences the electron density of the conjugated α,β -unsaturated system, enhancing its susceptibility to specific nucleophilic and reduction reactions.

| Property | Value |

| Chemical Name | (E)-3-(4-Fluorophenyl)-2-methylacrylic acid |

| CAS Number | 22138-72-3 |

| Molecular Formula | C10H9FO2 |

| Molecular Weight | 180.18 g/mol |

| SMILES | O=C(O)/C(C)=C/C1=CC=C(F)C=C1 |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |

| LogP (Predicted) | 2.31 |

Data aggregated from standardized chemical catalogs such as [1] and [2].

Mechanistic Synthesis via Perkin Condensation

Causality in Experimental Design: The synthesis of 3-(4-fluorophenyl)-2-methylacrylic acid is most efficiently achieved via a modified Perkin condensation, a methodology heavily utilized in the synthesis of[3]. This route is selected over the Knoevenagel condensation because propionic anhydride can serve a dual purpose as both the enolizable reactant and the bulk solvent. This maximizes atom economy and suppresses cross-reactivity. The use of a base catalyst (such as potassium carbonate or sodium propionate) is critical; it drives the initial deprotonation of propionic anhydride to form the reactive enolate species, which subsequently attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde[3].

Fig 1. Mechanistic pathway of the Perkin condensation yielding 3-(4-Fluorophenyl)-2-methylacrylic acid.

Self-Validating Experimental Protocol:

-

Reactor Charging: To a dry, round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 4-fluorobenzaldehyde.

-

Solvent/Reagent Addition: Add 3.0 to 5.0 equivalents of propionic anhydride. Rationale: The excess anhydride ensures complete solvation and drives the equilibrium toward the aldol adduct.

-

Catalyst Introduction: Introduce 1.2 equivalents of anhydrous potassium carbonate ( K2CO3 ) or sodium propionate.

-

Thermal Activation: Heat the mixture to reflux (approx. 130–150 °C) under a nitrogen atmosphere for 12–16 hours. Rationale: The elevated temperature is required to overcome the activation energy barrier for the final dehydration step that forms the (E)-alkene.

-

Hydrolytic Quench: Cool the mixture to 80 °C and slowly add distilled water. Rationale: Water hydrolyzes the unreacted propionic anhydride into water-soluble propionic acid, acting as an in-situ purification mechanism.

-

Acidification and Precipitation: Acidify the aqueous mixture with 2M HCl until pH 2 is reached. The target compound, being highly lipophilic (LogP ~2.31)[1], will precipitate as a crude solid.

-

Isolation: Filter the solid, wash with cold water, and recrystallize from an ethanol/water gradient to yield the pure (E)-isomer.

Downstream API Applications: Sulindac Analogs

3-(4-Fluorophenyl)-2-methylacrylic acid is not typically an end-product; it is a highly valued precursor in medicinal chemistry. Its most prominent industrial application is in the synthesis of fluorinated indene derivatives, which are core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-cancer sulindac analogs[3].

Causality in the API Workflow: The presence of the α,β -unsaturated double bond allows for selective catalytic reduction without defluorinating the aromatic ring. Once reduced, the resulting propionic acid derivative is perfectly positioned for an intramolecular Friedel-Crafts acylation, effectively "closing the ring" to form a bicyclic indanone structure[3].

Fig 2. Downstream synthesis workflow of Sulindac analogs from the fluorinated acrylic acid precursor.

Workflow Steps:

-

Catalytic Hydrogenation: The acrylic acid is dissolved in ethanol and subjected to H2 gas over a 5–20% Palladium on Carbon (Pd/C) catalyst. This selectively reduces the alkene to yield 3-(4-fluorophenyl)-2-methylpropionic acid[3].

-

Cyclization: The propionic acid intermediate is heated in the presence of polyphosphoric acid (PPA). PPA acts as both a solvent and a strong dehydrating acid, driving an intramolecular Friedel-Crafts acylation to produce 6-fluoro-2-methylindanone[3].

-

Reformatsky Reaction: The indanone is reacted with a halogenated acetate in the presence of activated zinc, followed by acid-catalyzed elimination, to yield 5-fluoro-2-methyl-3-indeneacetic acid—the direct precursor to sulindac analogs[3].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 3-(4-fluorophenyl)-2-methylacrylic acid before downstream API integration, orthogonal analytical validation is strictly required:

-

High-Performance Liquid Chromatography (HPLC): Utilized to confirm a purity of ≥ 97%, ensuring no residual 4-fluorobenzaldehyde or propionic acid remains[1].

-

Nuclear Magnetic Resonance (NMR):

-

1 H-NMR: Critical for validating the (E)-stereochemistry. The vinylic proton typically presents a distinct chemical shift (around 7.5–7.8 ppm), while the allylic methyl group appears near 2.0–2.1 ppm.

-

19 F-NMR: Confirms the integrity of the carbon-fluorine bond, with a characteristic peak expected in the -110 to -115 ppm range.

-

References

- Title: Synthesis method and application of intermediate of sulindac analogue (Patent CN102030642A)

Sources

IUPAC name of 3-(4-Fluorophenyl)-2-methylacrylic acid

An In-depth Technical Guide to (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic Acid

Introduction

(E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, a group of compounds that are foundational building blocks in organic synthesis and materials science. The structure integrates three key functional motifs: a carboxylic acid, an alkene, and a fluorinated aromatic ring. The presence of the methyl group at the α-position designates it as a methacrylic acid derivative. This specific combination of features makes it a molecule of significant interest for researchers in drug development and polymer chemistry. The fluorophenyl group can modulate physicochemical properties such as lipophilicity and metabolic stability in bioactive molecules, while the reactive acrylic acid moiety serves as a versatile handle for polymerization and other chemical transformations. This guide provides a comprehensive technical overview of its nomenclature, synthesis, characterization, and potential applications, framed from the perspective of a senior application scientist.

Part 1: Nomenclature and Structural Analysis

A precise understanding of a molecule's structure, including its stereochemistry, is paramount for reproducibility and unambiguous communication in scientific research.

IUPAC Nomenclature

The systematic and unequivocal name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid .[1][2] The common name, 3-(4-Fluorophenyl)-2-methylacrylic acid, while frequently used, lacks stereochemical detail. The parent chain is the three-carbon prop-2-enoic acid. It is substituted with a methyl group at position 2 and a 4-fluorophenyl group at position 3.

Stereochemistry: The (E/Z) Designation

The presence of a double bond restricts free rotation, giving rise to geometric isomerism.[3] The (E/Z) system is used to assign the absolute configuration of the substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.[4]

Assigning CIP Priorities:

-

At the C2 carbon: The two substituents are a carboxylic acid group (-COOH) and a methyl group (-CH₃). Comparing the atoms directly attached to C2, Oxygen (atomic number 8) has a higher priority than Carbon (atomic number 6). Therefore, -COOH is priority #1 and -CH₃ is priority #2.

-

At the C3 carbon: The two substituents are a 4-fluorophenyl group and a hydrogen atom (-H). Carbon (atomic number 6) has a higher priority than Hydrogen (atomic number 1). Therefore, the 4-fluorophenyl group is priority #1 and -H is priority #2.

The highest priority groups (-COOH and the 4-fluorophenyl ring) are on opposite sides of the double bond. The German word for opposite is entgegen, leading to the designation (E) .[3][4]

Caption: Cahn-Ingold-Prelog priority assignment for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

Part 2: Physicochemical and Safety Data

Core Properties

The fundamental properties of the compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical interpretation.

| Property | Value | Reference |

| IUPAC Name | (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | [1][2] |

| CAS Number | 22138-72-3 | [2][5] |

| Molecular Formula | C₁₀H₉FO₂ | [1] |

| Molecular Weight | 180.17 g/mol | [1][5] |

| Appearance | White to off-white powder or crystals | |

| InChI Key | AQQMERSMRLTKCK-VOTSOKGWSA-N | [2] |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Precautionary Measures:

-

Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid generating dust. Use appropriate tools for weighing and transfer. Ensure clear labeling and secure storage.

-

Part 3: Synthesis Protocol via Knoevenagel-Doebner Condensation

Theoretical Background

The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid is efficiently achieved via the Knoevenagel-Doebner condensation . This reaction is a modification of the classic Knoevenagel condensation and is particularly suited for synthesizing α,β-unsaturated carboxylic acids.[6] The reaction involves the condensation of an aldehyde (4-fluorobenzaldehyde) with a compound containing an active methylene group (methylmalonic acid), catalyzed by a weak base like piperidine.[7][8]

-

Causality of Reagent Choice:

-

Methylmalonic Acid: Serves as the carbanion precursor. Unlike malonic ester, its use leads directly to the desired carboxylic acid after a spontaneous decarboxylation step, making the process more atom-economical.

-

4-Fluorobenzaldehyde: The electrophilic partner in the condensation.

-

Piperidine: A secondary amine that acts as an effective base to deprotonate methylmalonic acid, forming the nucleophilic enolate.[9]

-

Pyridine: Often used as the solvent. Its high boiling point allows the reaction to be conducted at elevated temperatures to drive the dehydration and decarboxylation steps, and it also acts as a weak base.[8]

-

Acidic Work-up (HCl): The reaction yields the carboxylate salt of the product. Acidification is required to protonate the carboxylate, which decreases its water solubility and causes the final product to precipitate, facilitating its isolation.[6]

-

Experimental Workflow

Caption: Workflow for the synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid.

Detailed Step-by-Step Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[8]

-

Reagents and Equipment:

-

4-Fluorobenzaldehyde

-

Methylmalonic acid

-

Pyridine (solvent)

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), methylmalonic acid (2.0 eq), and pyridine. Stir until all solids dissolve.

-

Catalyst Addition: Add piperidine (2.0 eq) to the mixture.

-

Condensation: Heat the reaction mixture under reflux using a heating mantle for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl.

-

Precipitation: Slowly pour the cooled reaction mixture into the ice/HCl slurry with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with ice-cold water to remove residual pyridine and other water-soluble impurities.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid.

-

Drying: Dry the purified crystals under vacuum.

-

Part 4: Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. The following spectroscopic signatures are expected for the title compound.

| Technique | Expected Characteristics |

| ¹H NMR | ~12-13 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~7.7 ppm: Singlet, 1H (vinylic proton, =CH-). ~7.2-7.6 ppm: Multiplets, 4H (aromatic protons). ~2.1 ppm: Singlet, 3H (methyl protons, -CH₃). |

| ¹³C NMR | ~170 ppm: Carbonyl carbon (-COOH). ~125-145 ppm: Aromatic and vinylic carbons. ~115 ppm: Aromatic C-F carbons. ~15 ppm: Methyl carbon (-CH₃). |

| IR (cm⁻¹) | 2500-3300: Very broad O-H stretch (carboxylic acid). ~1680: Strong C=O stretch (conjugated acid). ~1630: C=C stretch. ~1220: Strong C-F stretch. |

| Mass Spec (MS) | [M+H]⁺: Expected at m/z 181.06. [M-H]⁻: Expected at m/z 179.05. |

Part 5: Applications in Research and Development

Monomer for pH-Responsive Polymers

Methacrylic acid and its derivatives are cornerstone monomers for the synthesis of "smart" polymers, particularly pH-responsive hydrogels.[10][11] These materials can undergo significant volume changes in response to shifts in environmental pH.

-

Mechanism of Action: The carboxylic acid group has a pKa value. At a pH below its pKa, the group is protonated (-COOH) and relatively hydrophobic, causing the polymer network to remain collapsed. At a pH above its pKa, the group deprotonates to form a carboxylate anion (-COO⁻). The resulting electrostatic repulsion between these negative charges along the polymer backbone forces the network to expand and swell with water.[12] This reversible behavior makes these polymers ideal for targeted drug delivery, particularly for enteric coating, where the drug is protected from the acidic environment of the stomach and released in the more neutral pH of the intestines.[13]

Caption: pH-responsive behavior of a poly(methacrylic acid)-based hydrogel for drug delivery.

Intermediate in Medicinal Chemistry

The molecular scaffold of 3-(4-Fluorophenyl)-2-methylacrylic acid is a valuable synthon for constructing more complex bioactive molecules. The fluorophenyl moiety is a common feature in many modern pharmaceuticals, enhancing metabolic stability and receptor binding affinity. For instance, a structurally related indole derivative serves as a key intermediate in the synthesis of fluvastatin, a cholesterol-lowering drug.[14] The acrylic acid portion can be readily converted into esters, amides, or other functional groups, providing a versatile platform for library synthesis in drug discovery campaigns.

Conclusion

(E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid is a well-defined chemical entity with significant potential for both materials and life sciences. Its synthesis via the robust Knoevenagel-Doebner condensation is straightforward and high-yielding. Its true value lies in its dual functionality: the fluorophenyl group offers a means to tune molecular properties for pharmaceutical applications, while the methacrylic acid backbone provides a polymerizable handle for the creation of advanced, stimuli-responsive materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their development programs.

References

-

PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Methacrylic acid. [Link]

-

Rebouh, S., et al. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. Organic Process Research & Development. [Link]

-

The Organic Chemistry Tutor. (2018). IUPAC Nomenclature - Naming Alkenes Using E Z System. YouTube. [Link]

-

Dimitrov, I., et al. (2025). Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride. MDPI. [Link]

-

Al-kassas, R., et al. (2023). A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare. Pharmaceutics. [Link]

-

Chemistry LibreTexts. (2021). 5.2: Geometric Isomers and E/Z Naming System. [Link]

- Google Patents.

- Google Patents. Method for the production process of methacryl acid ester.

-

ECETOC. (1995). Methacrylic Acid - CAS No. 79-41-4. Joint Assessment of Commodity Chemicals No. 35. [Link]

-

Lazarova, R., et al. (2024). Agar Graft Modification with Acrylic and Methacrylic Acid for the Preparation of pH-Sensitive Nanogels for 5-Fluorouracil Delivery. Polymers. [Link]

-

Ashenhurst, J. (2016). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. [Link]

-

Lazarova, R., et al. (2024). Agar Graft Modification with Acrylic and Methacrylic Acid for the Preparation of pH-Sensitive Nanogels for 5-Fluorouracil Delivery. PMC. [Link]

-

Maciejewska, G., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules. [Link]

-

Aydin, O., et al. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]

-

Ugrinović, V., et al. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. TechnoRep. [Link]

-

Rebouh, S., et al. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. [Link]

-

Kalalbandi, V. & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications. [Link]

-

Muhammad, N., et al. (2008). 3-(4-Chlorophenyl)-2-methylacrylic acid. Acta Crystallographica Section E. [Link]

-

Hirao, A., et al. (2005). New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 3-(4-Chlorophenyl)-2-methylacrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Agar Graft Modification with Acrylic and Methacrylic Acid for the Preparation of pH-Sensitive Nanogels for 5-Fluorouracil Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secure Verification [technorep.tmf.bg.ac.rs]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]

An In-depth Technical Guide to the Physical and Chemical Properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

This technical guide provides a comprehensive overview of the known physical and chemical properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed protocols for the experimental determination of key characteristics.

Molecular Structure and Identification

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid. The presence of the fluorophenyl group, the methyl substituent on the alkene, and the carboxylic acid functionality dictates its chemical behavior and physical properties.

Molecular Structure Diagram

Caption: 2D structure of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[1] |

| Molecular Formula | C10H9FO2[1] |

| CAS Number | 22138-72-3; 210110-49-9[1] |

| Canonical SMILES | CC(=CC1=CC=C(C=C1)F)C(=O)O[1] |

| InChI | InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+[1] |

Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of the title compound.

| Property | Value | Source |

| Molecular Weight | 180.17 g/mol | PubChem[1] |

| XLogP3 | 2.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem (Computed)[1] |

| Appearance | White to off-white crystalline solid (predicted based on similar compounds) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (predicted) | General knowledge |

| pKa | Not available |

Synthesis and Reactivity

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, as a derivative of cinnamic acid, can be synthesized through various established organic reactions. The reactivity of this molecule is primarily dictated by the carboxylic acid group, the carbon-carbon double bond, and the fluorophenyl ring.

Synthetic Routes

A common and effective method for the synthesis of such compounds is the Perkin reaction or the Knoevenagel condensation .

Perkin Reaction Workflow

Caption: Simplified workflow of the Perkin reaction for synthesis.

The Perkin reaction involves the condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (propanoic anhydride) in the presence of the sodium salt of the carboxylic acid (sodium propanoate) as a weak base.[2][3][4][5] This reaction generally yields the α,β-unsaturated carboxylic acid upon acidic workup.

Chemical Reactivity

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Alkenyl Group: The carbon-carbon double bond is susceptible to addition reactions, including hydrogenation, halogenation, and epoxidation. Its conjugation with the aromatic ring and the carbonyl group influences its reactivity.

-

Aromatic Ring: The fluorine substituent on the phenyl ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution.

Experimental Protocols for Property Determination

To ascertain the missing physical and chemical properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, the following experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) provides a precise determination of the melting temperature and the enthalpy of fusion.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and structural confirmation.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Signals:

-

A singlet for the methyl protons.

-

A singlet or a narrow multiplet for the vinylic proton.

-

Multiplets in the aromatic region for the protons of the 4-fluorophenyl group.

-

A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

-

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Distinct signals for each unique carbon atom, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon.

-

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

A broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid at approximately 1700-1680 cm⁻¹.

-

C=C stretching vibrations for the alkene and aromatic ring in the 1650-1450 cm⁻¹ region.

-

A C-F stretch at approximately 1250-1150 cm⁻¹.

-

-

4.2.3. Mass Spectrometry (MS)

-

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum.

-

Expected Result: The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]+ or [M-H]⁻) that corresponds to the exact mass of C10H9FO2.

-

Safety and Handling

Based on data for similar compounds, (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on the physical and chemical properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid and provided detailed protocols for the experimental determination of its key characteristics. The structural features of this molecule, including the fluorophenyl group and the α,β-unsaturated carboxylic acid moiety, make it a compound of significant interest for further investigation and application in various scientific fields.

References

-

PubChem. (n.d.). methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

MDPI. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

-

Scribd. (n.d.). Perkin Reaction Mechanism Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

Sources

Discovery and history of 3-(4-Fluorophenyl)-2-methylacrylic acid

An In-depth Technical Guide to 3-(4-Fluorophenyl)-2-methylacrylic acid

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2-methylacrylic acid, a fluorinated carboxylic acid of significant interest in synthetic and medicinal chemistry. The document delves into the historical context of its development, rooted in the broader history of acrylic polymers and the strategic incorporation of fluorine in bioactive molecules. Detailed synthetic protocols, physicochemical properties, and key applications as a versatile chemical intermediate are presented. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Historical Context

3-(4-Fluorophenyl)-2-methylacrylic acid (IUPAC name: (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid) belongs to the class of α,β-unsaturated carboxylic acids. Its structure, featuring a fluorophenyl group attached to a methacrylic acid backbone, makes it a valuable building block in organic synthesis. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be understood as a logical progression at the intersection of several key areas of chemical research.

The Genesis of Acrylic and Methacrylic Chemistry

The foundational chemistry of acrylates dates back to the 19th century. Acrylic acid was first identified in 1843, followed by the discovery of methacrylic acid in 1865. These unsaturated carboxylic acids and their esters became cornerstones of polymer chemistry, leading to the industrial production of polymethyl methacrylate (PMMA), or acrylic glass, in 1928. The versatility and reactivity of the acrylic scaffold established it as a fundamental unit in materials science and organic synthesis.

The Fluorine Revolution in Life Sciences

The introduction of fluorine into organic molecules marked a transformative moment in medicinal chemistry. Beginning in the mid-20th century, researchers recognized that the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—could be leveraged to profoundly alter the biological profile of a compound. Fluorination can enhance metabolic stability, improve binding affinity, and modify lipophilicity, making it a powerful strategy in drug design. This led to a systematic exploration of fluorinated analogs of known chemical scaffolds.

The synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid is a direct outcome of these parallel developments. It represents the deliberate combination of a classic, reactive chemical motif (methacrylic acid) with a strategically placed fluorine atom to create a novel intermediate for further chemical elaboration, particularly in the search for new therapeutic agents.

Synthesis and Mechanism

The synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid is typically achieved through condensation reactions that form the characteristic carbon-carbon double bond. A common and efficient method is a variation of the Perkin or Knoevenagel condensation.

General Synthetic Pathway: Perkin-type Condensation

This pathway involves the reaction of an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt. For the target molecule, the reactants are 4-fluorobenzaldehyde and propanoic anhydride, with a basic catalyst like sodium or potassium propionate.

The reaction proceeds through the following key steps:

-

Enolate Formation: The basic catalyst (propionate) deprotonates the α-carbon of propanoic anhydride, forming an enolate.

-

Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

-

Dehydration: The resulting aldol addition product undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the α,β-unsaturated double bond.

-

Hydrolysis: The final anhydride intermediate is hydrolyzed to yield the desired carboxylic acid product, 3-(4-Fluorophenyl)-2-methylacrylic acid.

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-2-methylacrylic acid.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative procedure for the synthesis of substituted cinnamic acids adapted for this specific target.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-fluorobenzaldehyde (1.0 eq), propanoic anhydride (1.5 eq), and anhydrous sodium propionate (1.0 eq).

-

Reaction: Heat the mixture in an oil bath to 140-160°C with continuous stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, add a 10% aqueous sodium carbonate solution to the reaction mixture and heat to dissolve the solids.

-

Purification: Filter the hot solution to remove any insoluble resinous byproducts. Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete (pH ~2).

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Physicochemical Properties and Characterization

The identity and purity of synthesized 3-(4-Fluorophenyl)-2-methylacrylic acid are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Its physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid | PubChem |

| CAS Number | 22138-72-3 | Fluorochem |

| Molecular Formula | C₁₀H₉FO₂ | PubChem |

| Molecular Weight | 180.18 g/mol | PubChem |

| Appearance | White to off-white solid/powder | Commercial Catalogs |

| Purity | ≥97% (Typical) | Fluorochem |

| Melting Point | Data not consistently reported | - |

| LogP | 2.67 | Fluorochem |

Note: Physical properties like melting point can vary slightly based on purity and crystalline form.

Applications and Significance in Chemical Synthesis

3-(4-Fluorophenyl)-2-methylacrylic acid is not typically an end-product but rather a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds of interest in drug discovery.

Precursor for Heterocyclic Scaffolds

The carboxylic acid and the activated double bond provide two reactive centers for cyclization and addition reactions. It serves as a key starting material for the synthesis of various pharmacologically relevant scaffolds. The closely related precursor, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, is used to construct a variety of heterocycles, indicating a similar utility for the title compound.

-

Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, which are core structures in many anti-inflammatory and kinase inhibitor drugs.

-

Pyridines/Pyrimidines: Condensation reactions with amidines or other 1,3-dicarbonyl equivalents can be used to construct substituted pyridine and pyrimidine rings, which are prevalent in a vast number of pharmaceuticals.

-

Other Heterocycles: The reactive nature of the α,β-unsaturated system allows for Michael additions and other annulation strategies to build diverse and complex molecular architectures.

Caption: Role as a precursor to bioactive heterocyclic scaffolds.

Monomer in Polymer Science